molecular formula C10H15BrClNO2S B1412656 4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride CAS No. 2206200-16-8

4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride

Cat. No.: B1412656
CAS No.: 2206200-16-8
M. Wt: 328.65 g/mol
InChI Key: KLPXLWQHWXFVPY-UHFFFAOYSA-N
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Description

“3-Bromobenzenesulfonyl chloride” and “4-Bromobenzenesulfonyl chloride” are versatile materials used in scientific research. They possess unique properties that enable their application in various fields like medicinal chemistry, organic synthesis, and drug discovery .


Synthesis Analysis

A process for the manufacture of arylsulfonyl chloride, which could potentially be adapted for the synthesis of “4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride”, involves reacting a diazonium salt of an aminopyridine or aminobenzene with a mixture of thionyl chloride in water, in the presence of an electron transfer catalyst .


Molecular Structure Analysis

The molecular formula for “3-Bromobenzenesulfonyl chloride” is C6H4BrClO2S . The molecular formula for “4-Bromobenzenesulfonyl chloride” is also C6H4BrClO2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromobenzenesulfonyl chloride” include a melting point of 31-33°C, a boiling point of 313.5±25.0 °C at 760 mmHg, and a density of 1.8±0.1 g/cm3 .

Scientific Research Applications

1. Cathodic Cleavage in Electrochemical Processes

Research conducted by Zanoni and Stradiotto (1991) on the electrochemical reduction of benzenesulfonyl derivatives highlights the potential application of 4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride in cathodic cleavage. Their study in "Journal of Electroanalytical Chemistry" found that the reduction of nitrobenzenesulfonamides in dimethylformamide leads to efficient S-N bond cleavage, suggesting possible electrochemical applications of similar sulfonamide derivatives (Zanoni & Stradiotto, 1991).

2. Aminocarbonylation of Iodobenzenes

A study by Marosvölgyi-Haskó et al. (2016) in "Tetrahedron" discusses the aminocarbonylation of para-substituted iodobenzenes using tert-butylamine and n-butylamine. This process, involving palladium catalysts, forms carboxamide and ketocarboxamide compounds, indicating potential applications of this compound in similar chemical synthesis processes (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

3. Desulfitative Arylation in Organic Synthesis

The work of Skhiri et al. (2015) in the "European Journal of Organic Chemistry" explores the desulfitative arylation of heteroaromatics using halobenzenesulfonyl chlorides. Their findings suggest that compounds like this compound could be used in similar contexts for the efficient synthesis of arylated heteroarenes, demonstrating its potential in organic synthesis (Skhiri et al., 2015).

4. Intermediate in Coenzyme Q10 Synthesis

Mu et al. (2011) in "Molecules" describe the synthesis of a key intermediate in coenzyme Q10 production, starting with p-toluenesulfonyl chloride. Their process involves several steps including addition, esterification, and hydrolysis, hinting at the potential use of this compound in the synthesis of biologically important molecules like coenzyme Q10 (Mu et al., 2011).

Safety and Hazards

“3-Bromobenzenesulfonyl chloride” and “4-Bromobenzenesulfonyl chloride” are classified as skin corrosive (Category 1B) and can cause serious eye damage (Category 1). They should be handled with protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

4-(3-bromophenyl)sulfonylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S.ClH/c11-9-4-3-5-10(8-9)15(13,14)7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPXLWQHWXFVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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